2-Propanone, 1-(formyloxy)-, also known by its chemical formula CHO, is an organic compound characterized by the presence of a formyloxy functional group attached to the propanone structure. This compound is a colorless liquid with a molecular weight of approximately 102.0886 g/mol. It features a carbonyl group (C=O) typical of ketones and an ether-like linkage (–O–) from the formyloxy group, which significantly influences its chemical reactivity and properties .
These reactions make 2-Propanone, 1-(formyloxy)- versatile in synthetic organic chemistry .
Synthesis of 2-Propanone, 1-(formyloxy)- can be achieved through several methods:
These methods highlight the compound's accessibility for laboratory synthesis and industrial applications .
2-Propanone, 1-(formyloxy)- finds applications in various fields:
Several compounds share structural similarities with 2-Propanone, 1-(formyloxy)-. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acetone (2-Propanone) | CHO | Simplest ketone; widely used solvent |
| 2-Propanol (Isopropanol) | CHO | Alcohol; used as solvent and disinfectant |
| 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | CHClO | Contains chlorine; used as reference standard |
The uniqueness of 2-Propanone, 1-(formyloxy)- lies in its specific functional groups that combine both ketonic and ether characteristics, which may impart different reactivity profiles compared to other similar compounds .
Formate esters have served as pivotal intermediates since the 19th century, with methyl formate (HCOOCH₃) first being commercialized in 1896 as a precursor to formic acid. The general structure ROC(O)H enables two primary reactivity modes: nucleophilic acyl substitution at the carbonyl carbon and α-hydrogen acidity due to electron-withdrawing effects. Early applications focused on fragrance production, exemplified by ethyl formate's use in artificial rum flavoring.
The development of 2-propanone, 1-(formyloxy)- derivatives emerged from mid-20th century efforts to stabilize reactive β-keto acid intermediates. By protecting the carboxylic acid group as a formate ester, chemists gained access to air-stable compounds capable of undergoing Claisen-like condensations without decarboxylation. This strategic protection is exemplified in contemporary syntheses where 2-oxopropyl formate serves as a masked β-keto acid equivalent in Pd-catalyzed cross-couplings.
Modern applications exploit the dual reactivity of 2-propanone, 1-(formyloxy)- through:
The synthetic versatility of 2-propanone, 1-(formyloxy)- is further demonstrated in its participation in formaldehyde-mediated couplings. When reacted with primary amines under Au/TiO₂ catalysis, quantitative conversion to formamides occurs within 4 hours at room temperature. This contrasts with traditional base-mediated approaches requiring stoichiometric additives, highlighting the compound's utility in atom-economical transformations.
Ruthenium-catalyzed formylation reactions represent a sophisticated approach for synthesizing 2-propanone, 1-(formyloxy)- derivatives through the activation of propargylic alcohols [2] [3]. The ruthenium catalytic system demonstrates exceptional selectivity and efficiency in converting propargylic substrates to formylated products under mild reaction conditions [2].
The ruthenium-catalyzed formylation of propargylic alcohols proceeds through a well-defined catalytic cycle involving multiple coordination and transformation steps [2] [4]. The mechanism initiates with the formation of a ruthenium-substrate complex, followed by oxidative addition of the propargylic alcohol to the metal center [5]. The catalytic cycle involves the generation of allenylidene intermediates formed in situ, where nucleophilic attack occurs at the gamma carbon position [4].
Experimental evidence suggests that the reaction proceeds via an anti-hydrometallation pathway, resulting in exclusive formation of trans products [2]. Deuterium labeling studies have demonstrated complete deuterium incorporation at the alpha carbon, confirming the hydride shift mechanism rather than intermolecular hydrogen transfer [2]. The liberation of the catalyst occurs through protonolysis of the vinylruthenium intermediate, with deuterium oxide incorporation experiments showing approximately 50% deuterium incorporation at the beta carbon [2].
Ruthenium catalysts exhibit remarkable chemoselectivity in propargylic formylation reactions, with catalyst loadings as low as 1% achieving effective conversions [2]. The catalytic system demonstrates stability toward alkenes, alkynes, aldehydes, ketones, and isolated alcohols, which are typically susceptible to redox side reactions in other ruthenium-catalyzed processes [2].
| Catalyst System | Loading (mol%) | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| RuCl3·nH2O/PPh3 | 5.0 | 180 | 89 | >95 |
| Ru3(CO)12 | 1.0 | 120 | 76 | 92 |
| RuCl2(PPh3)3 | 2.5 | 150 | 83 | 94 |
The indium cocatalyst plays a crucial role in catalyst activation, likely through reversible chloride sequestration or formation of indium-bridged species [2]. Two proposed activation modes include ion pair formation with indiate complexes and strain relief through indium bridging arrangements [2].
The ruthenium-catalyzed formylation methodology accommodates both primary and secondary propargylic alcohols with high efficiency [2] [3]. Primary propargylic alcohols generally provide superior yields compared to secondary substrates, with the method showing particular effectiveness for substrates bearing aryl substituents on the alkyne terminus [3].
Thiolate-bridged diruthenium complexes demonstrate unique catalytic activity for propargylic substitution reactions, operating through allenylidene complex intermediates [4]. The catalytic procedure provides direct, one-step access to formylated propargylic derivatives, contrasting with traditional stepwise Nicholas reaction approaches [4].
Amide-mediated esterification represents an alternative synthetic route for accessing 2-propanone, 1-(formyloxy)- derivatives through the selective activation of amide functional groups [6] [7]. This methodology overcomes the inherent low reactivity of amides by employing specific activation strategies that facilitate ester formation under mild conditions [6].
The amide esterification process involves the activation of carbon-nitrogen bonds through various catalytic approaches [6] [7]. Dimethylsulfate-mediated reactions provide efficient pathways for amide-to-ester conversions without requiring transition metal catalysts [6]. The method overcomes amide stability through dimethylsulfate activation of carbon-nitrogen bonds, enabling effective esterification under moderate reaction conditions [6].
Nickel-catalyzed systems offer complementary approaches for amide esterification, operating through oxidative addition mechanisms that cleave amide carbon-nitrogen bonds [7]. The catalytic cycle involves coordination of the amide substrate, followed by oxidative addition to generate acyl nickel species [7]. Subsequent ligand exchange with alcohol nucleophiles and reductive elimination delivers the ester product while regenerating the active catalyst [7].
Detailed kinetic modeling of nickel-catalyzed amide esterification reveals rate-determining oxidative addition steps with activation barriers of approximately 26.0 kcal/mol [7] [8]. The overall reaction thermodynamics favor ester formation by -6.8 kcal/mol, providing driving force for the transformation [7].
| Reaction Parameter | Optimized Value | Effect on Rate |
|---|---|---|
| Temperature (°C) | 80 | Direct correlation |
| Catalyst Loading (mol%) | 0.4-10 | Logarithmic relationship |
| Substrate Concentration (M) | 1.52 | Positive correlation |
| Reaction Time (h) | 24-56 | Conversion dependent |
Optimization studies demonstrate that catalyst loadings can be reduced to as low as 0.4 mol% nickel while maintaining high conversion rates [8]. The kinetic model predictions enable precise tuning of reaction conditions, facilitating scalable synthesis protocols for industrial applications [8].
The amide esterification methodology accommodates diverse substrate classes, including primary and secondary amides, aromatic and aliphatic carboxylic acid derivatives, and amino acid substrates with stereocenters [6]. N,N-disubstituted amides participate effectively in the transformation, with the method demonstrating broad functional group tolerance [6].
Selective amide bond cleavage enables differentiation between multiple amide functionalities within single molecules [7]. Tertiary amides show enhanced reactivity compared to secondary amides, allowing for chemioselective transformations in bis-amide substrates [7]. The mild reaction conditions preserve stereochemical integrity, avoiding epimerization of alpha stereocenters during the esterification process [7].
Gold nanoparticles supported on titanium dioxide represent highly effective catalysts for aerobic oxidative coupling reactions that can generate 2-propanone, 1-(formyloxy)- derivatives [9] [10] [11]. The gold/titanium dioxide system exhibits exceptional visible-light activity and provides sustainable synthetic pathways through aerobic oxidation processes [9].
The gold/titanium dioxide photocatalytic system operates through localized surface plasmon resonance-excited electron transfer from gold nanoparticles to the titanium dioxide support [9]. This electronic activation enables selective aerobic oxidation reactions under mild conditions, typically proceeding at 298 K with high selectivity exceeding 99% [9].
The catalytic mechanism involves oxygen activation at the solid-liquid interface, with water playing a crucial role in enhancing oxygen adsorption energy to approximately 0.4 eV at edge sites of gold nanoparticles [12]. The presence of water doubles the oxygen adsorption energy due to its strongly polarized nature during the adsorption process [12].
Hydrogen-etched titanium dioxide supports with abundant stable surface oxygen vacancies demonstrate superior catalytic performance compared to conventional titanium dioxide materials [11]. The disorder layer and oxygen vacancies in hydrogen-etched TiO2-x nanoribbons lead to higher microstrain and increased metallic gold species, facilitating improved catalytic activities [11].
| Catalyst Composition | Support Type | Activity (μmol/g·h) | Selectivity (%) |
|---|---|---|---|
| Au/TiO2 (conventional) | Anatase | 45 | 89 |
| Au/TiO2-x (H-etched) | Rutile nanoribbons | 78 | 96 |
| Au/TiO2 (plasmon-active) | Rutile | 92 | 99 |
The narrowed forbidden band gap in modified titanium dioxide supports decreases Ohmic barriers, enhancing hot-electron flow transmission efficiency [11]. Surface oxygen vacancies function as electron traps, promoting hot-electron flow and facilitating reduction reactions necessary for the oxidative coupling process [11].
Gold/titanium dioxide catalysts demonstrate versatility in aerobic oxidative coupling reactions, accommodating various substrate classes including alcohols, amines, and alkyne precursors [9] [13]. The photocatalytic system enables challenging macrocyclization reactions through oxidative alkyne coupling, providing access to cyclic conjugated diyne structures [13].
The gold-catalyzed oxidative coupling exhibits faster reaction rates compared to traditional copper-promoted systems, with optimal reaction conditions utilizing tetrabutylammonium tetrachloroaurate as the precatalyst [13]. Macrocycles with ring sizes between 13 to 28 atoms can be prepared in moderate to good yields, highlighting the broad substrate scope of this catalytic strategy [13].
The nucleophilic displacement reactions of formate esters in amide solutions proceed through well-characterized addition-elimination mechanisms involving tetrahedral intermediates [1] [2]. These reactions are fundamentally governed by the electrophilic nature of the formyl carbonyl carbon, which exhibits enhanced reactivity compared to acetyl derivatives due to reduced steric hindrance and electronic effects [3] [4].
Mechanistic Framework
The general mechanism for nucleophilic attack on formate esters follows a two-step addition-elimination pathway [5] [6]. Initially, the nucleophile forms a bond with the carbonyl carbon, generating a tetrahedral alkoxide intermediate. This intermediate subsequently undergoes elimination of the leaving group, restoring the carbonyl functionality in the product. The reaction can be represented as:
$$ \text{R-O-CHO} + \text{Nu}^- \rightarrow \text{[R-O-CH(Nu)(OH)]^-} \rightarrow \text{Nu-CHO} + \text{RO}^- $$
Nucleophile Reactivity Patterns
Research has demonstrated significant variations in reactivity among different nucleophiles [5] [7]. Hydroxide ion exhibits the highest reactivity with second-order rate constants of 1.7 ± 0.3 M⁻¹s⁻¹ at 298 K, while alkoxide ions show intermediate reactivity at 2.7 ± 0.5 × 10⁻³ M⁻¹s⁻¹ [8]. Amine nucleophiles demonstrate considerably lower reactivity, with rate constants approximately 10⁻⁶ M⁻¹s⁻¹ [5]. Water, acting as a neutral nucleophile, exhibits the slowest kinetics with rate constants of 7.0 × 10⁻¹⁶ s⁻¹ [9].
Solvent Effects in Amide Media
Formate ester formation in amide solutions occurs through direct reaction between alcohols and formamide at elevated temperatures [5] [7]. Studies have shown that simple aliphatic alcohols, deoxynucleosides, and nucleosides undergo esterification with formamide, with reaction rates increasing significantly from 100°C to 130°C [5]. The formed formate esters subsequently hydrolyze readily upon exposure to aqueous conditions, releasing the parent alcohol and formic acid [7].
Activation Energy Considerations
The activation energies for nucleophilic displacement vary substantially with nucleophile identity [10] [8]. Basic hydrolysis pathways exhibit activation energies of 88 ± 11 kJ/mol, while acidic hydrolysis shows lower barriers at 59 ± 4 kJ/mol [8]. Neutral hydrolysis reactions require the highest activation energies at 78 ± 5 kJ/mol, consistent with the reduced nucleophilicity of water compared to ionic species [10].
| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Mechanism | Temperature (K) |
|---|---|---|---|---|
| Hydroxide Ion | 1.7 ± 0.3 | 88 ± 11 | Addition-Elimination | 298 |
| Alkoxide Ion | 2.7 ± 0.5 × 10⁻³ | 59 ± 4 | Addition-Elimination | 298 |
| Amine | ~10⁻⁶ | 78 ± 5 | Addition-Elimination | 298 |
| Water | 7.0 × 10⁻¹⁶ | 117 ± 8 | SN1-like | 298 |
Formate esters undergo significant transformations through radical-mediated pathways in tropospheric environments, with these processes often competing effectively with traditional hydroxyl radical oxidation [11] [12] [13]. The atmospheric chemistry of formyl compounds involves complex networks of radical species that determine their ultimate environmental fate.
Hydroxyl Radical Initiated Oxidation
The primary atmospheric oxidation pathway for most organic compounds involves reaction with hydroxyl radicals [11] [14]. For formyl compounds, this process typically proceeds through hydrogen abstraction from the formyl group or alpha-carbon positions [13]. The resulting carbon-centered radicals rapidly add molecular oxygen to form peroxy radicals, which then participate in complex propagation cycles involving nitrogen oxides [11] [14].
Experimental studies on ethyl formate and ethyl acetate oxidation have revealed that chlorine atom-initiated reactions serve as useful models for hydroxyl radical chemistry [13]. These investigations demonstrated that attack at the methylene group adjacent to the ester linkage represents the dominant pathway, leading to formation of alkoxy radicals of the type RC(O)OCH(O- )CH₃ [13].
Criegee Intermediate Reactions
Recent computational investigations have identified Criegee intermediates as unexpectedly important reactants for formyl fluoride degradation [12]. These carbonyl oxide species, generated from alkene ozonolysis, react with formyl compounds at rates that can exceed hydroxyl radical reactions under certain atmospheric conditions [12]. The reactions with CH₂OO and anti-CH₃CHOO Criegee intermediates occur approximately two orders of magnitude faster than corresponding hydroxyl radical processes [12].
Rate constants for formyl fluoride reactions with Criegee intermediates demonstrate strong negative temperature dependence [12]. At tropospheric temperatures, the ratio of Criegee intermediate removal to hydroxyl radical removal increases from 5.83 at 5 km altitude to 344.81 at 15 km for CH₂OO reactions [12]. This altitude dependence reflects both temperature effects and the relative concentrations of reactive species throughout the tropospheric column [12].
Alpha-Ester Rearrangement Processes
A critical mechanistic pathway in formate ester atmospheric chemistry involves alpha-ester rearrangement of alkoxy radicals formed during oxidation [13]. This process competes with molecular oxygen addition and leads to formation of carboxylic acids and acetyl radicals [13]. The rearrangement represents a unimolecular decomposition with activation barriers estimated at 8.4 ± 1.5 kcal/mol for HC(O)OCH(O- )CH₃ radicals [13].
Temperature strongly influences the competition between alpha-ester rearrangement and oxygen addition [13]. At reduced temperatures, the oxygen addition pathway becomes increasingly favorable due to the activation barrier for rearrangement [13]. This temperature dependence has significant implications for formate ester fate in different atmospheric regions [13].
Tropospheric Lifetime Estimates
The atmospheric lifetimes of formate esters depend critically on the relative importance of different removal pathways [12] [13]. Traditional estimates based solely on hydroxyl radical reactions often overestimate atmospheric persistence [12]. When Criegee intermediate reactions are included, calculated lifetimes decrease substantially, particularly at higher altitudes where Criegee concentrations may be elevated relative to hydroxyl radicals [12].
| Reactant Pair | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Temperature Range (K) | Dominant Altitude (km) |
|---|---|---|---|---|
| HCHO + OH | 9.0 × 10⁻¹² | ~2 hours | 220-320 | 0-15 |
| CH₂OO + HFCO | ~10⁻¹⁰ | ~10 minutes | 220-320 | 5-15 |
| anti-CH₃CHOO + HFCO | ~10⁻¹⁰ | ~15 minutes | 220-320 | 0-15 |
| HO₂ + HFCO | 2.19 × 10⁻¹⁸ | ~13 years | 280-320 | 0-10 |
The hydrolysis of formate esters represents one of the most fundamental chemical transformations affecting their environmental persistence and biological activity [10] [15] [9]. These reactions proceed through nucleophilic substitution mechanisms that are highly sensitive to solution pH, temperature, and molecular structure [8] [16].
pH-Dependent Hydrolysis Mechanisms
Formate ester hydrolysis exhibits distinct kinetic behavior across different pH ranges [8] [16]. In neutral solutions (pH 5-7), the spontaneous hydrolysis pathway predominates, following first-order kinetics with respect to ester concentration [10] [8]. The neutral hydrolysis mechanism involves direct water attack on the carbonyl carbon, proceeding through a tetrahedral intermediate that subsequently eliminates the alcohol [16].
Under acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity and facilitates nucleophilic attack [16] [17]. The acid-catalyzed pathway shows second-order kinetics, with rate constants of 2.7 ± 0.5 × 10⁻³ M⁻¹s⁻¹ for tert-butyl formate [8]. Basic conditions promote hydroxide ion attack, yielding rate constants of 1.7 ± 0.3 M⁻¹s⁻¹ [8]. This represents the fastest hydrolysis pathway due to the high nucleophilicity of hydroxide ion [16].
Structural Effects on Hydrolysis Rates
The alkyl substituent significantly influences formate ester hydrolysis kinetics [10] [8]. Primary alkyl formates such as methyl and ethyl formate exhibit similar neutral hydrolysis rates of approximately 10⁻⁶ s⁻¹ [10]. Tertiary substituents increase hydrolysis rates due to stabilization of the developing positive charge during the transition state [8].
Activation energy measurements reveal systematic trends related to substituent effects [10] [8]. Methyl formate shows the highest activation energy at 104 kJ/mol, while ethyl formate requires 70 kJ/mol [10]. The tert-butyl derivative exhibits intermediate behavior with an activation energy of 78 kJ/mol [8]. These differences reflect varying degrees of steric hindrance and electronic stabilization in the hydrolysis transition states [10].
Temperature Dependence and Thermodynamic Parameters
Temperature exerts profound effects on formate ester hydrolysis kinetics [8] [18]. Arrhenius analysis of tert-butyl formate hydrolysis reveals activation energies of 78 ± 5 kJ/mol for neutral conditions, 59 ± 4 kJ/mol for acidic hydrolysis, and 88 ± 11 kJ/mol for basic hydrolysis [8]. The lower activation energy for acid-catalyzed hydrolysis reflects the enhanced electrophilicity of the protonated carbonyl [8].
Entropy of activation values provide insight into transition state organization [19]. Base hydrolysis typically shows large negative entropy changes due to the ordered transition state involving hydroxide solvation [19]. Neutral hydrolysis exhibits smaller entropy effects, consistent with a less organized transition state structure [19].
Stability in Different Media
Formate esters demonstrate varying stability in different solvent systems [18] [9]. In methanol-containing solutions, formate esters undergo transesterification reactions that compete with hydrolysis [18]. Studies of formic acid stability in methanol reveal rapid ester formation through acid-catalyzed mechanisms [18]. The reaction follows second-order kinetics with rate constants dependent on water content [18].
Nonpolar solvents dramatically accelerate formate ester hydrolysis compared to aqueous media [9]. In cyclohexane, phosphodiester hydrolysis rates increase by factors exceeding 10⁹ relative to water [9]. This acceleration results from reduced solvation of charged intermediates in low-polarity environments [9].
Catalytic Effects
Various species can catalyze formate ester hydrolysis beyond simple acid-base catalysis [20] [19]. Metal complexes, particularly those containing palladium(II), enhance hydrolysis rates through coordination to the ester carbonyl [19]. Buffer systems generally do not provide significant rate enhancements under typical conditions [8].
Sulfuric acid catalysis of formyl fluoride hydrolysis demonstrates remarkable rate accelerations [20]. Computational studies indicate that sulfuric acid reduces activation barriers from 39.22 kcal/mol to 0.26 kcal/mol for the hydrolysis reaction [20]. This catalysis involves simultaneous activation of both the electrophile and nucleophile through hydrogen bonding interactions [20].
| Compound | pH Range | Neutral Hydrolysis Rate (s⁻¹) | Half-life at 298K | Activation Energy (kJ/mol) | Primary Products |
|---|---|---|---|---|---|
| Methyl Formate | 5-7 | ~10⁻⁶ | 8 days | 104 | HCOOH + MeOH |
| Ethyl Formate | 5-7 | ~10⁻⁶ | 8 days | 70 | HCOOH + EtOH |
| tert-Butyl Formate | 5-7 | 1.0 × 10⁻⁶ | 5 days | 78 | HCOOH + t-BuOH |
| 2-Propanone,1-(formyloxy)- | 6-8 | Est. 10⁻⁷ | ~10 days | Est. 85 | HCOOH + Acetol |
Environmental Implications
The hydrolysis kinetics of formate esters have significant environmental implications [8] [20]. Rapid hydrolysis under acidic conditions suggests that these compounds may be unstable in acid-preserved water samples [8]. The pH dependence of hydrolysis rates indicates that environmental persistence will vary dramatically with local conditions [8].